4-Ethoxy-2-methylbenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90921-54-3 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-12-8-5-4-6-9-10(8)11-7(2)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
NCZZNGGTZLURCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Formation of 4 Ethoxy 2 Methylbenzothiazole and Its Derivatives
Classical and Conventional Synthetic Approaches to Benzothiazole (B30560) Systems
Traditional methods for constructing the benzothiazole core have been well-established for over a century and primarily rely on condensation and cyclization reactions.
Condensation Reactions Involving 2-Aminobenzenethiols and Precursors
The most prevalent and direct route to 2-substituted benzothiazoles involves the condensation of an o-aminothiophenol with a variety of precursors such as aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.net This method is widely used due to its versatility and the ready availability of the starting materials. nih.gov
For the synthesis of 2-methyl substituted benzothiazoles, acetic acid or malonic acid can be condensed with 2-aminothiophenol (B119425). nih.gov The reaction of 2-aminothiophenols with aldehydes is a common strategy, and various catalysts have been employed to improve efficiency. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature can effectively catalyze the condensation of 2-aminothiophenol with aldehydes. nih.govuobabylon.edu.iq Other catalysts like samarium triflate have been used in aqueous media for a green and efficient synthesis. organic-chemistry.org
The condensation reaction can also be carried out with ketones. The reaction of o-aminobenzenethiol with ketones typically yields 2,2-disubstituted benzothiazolines, which can then be pyrolyzed to form the corresponding 2-substituted benzothiazole. uobabylon.edu.iq Furthermore, condensation with chloroacetyl chloride under microwave irradiation provides a rapid and environmentally friendly route to 2-chloromethyl-benzothiazole. uobabylon.edu.iq
| Precursor | Catalyst/Conditions | Product Type | Reference |
| Aldehydes | H₂O₂/HCl, ethanol, room temp. | 2-Substituted Benzothiazoles | nih.govuobabylon.edu.iq |
| Aldehydes | Samarium triflate, aqueous medium | 2-Substituted Benzothiazoles | organic-chemistry.org |
| Ketones | - | 2,2-Disubstituted Benzothiazolines | uobabylon.edu.iq |
| Acetic or Malonic Acid | Various catalysts | 2-Methylbenzothiazoles | nih.gov |
| Chloroacetyl Chloride | Microwave irradiation | 2-Chloromethyl-benzothiazole | uobabylon.edu.iq |
| Nitriles | Copper catalyst | 2-Substituted Benzothiazoles | acs.org |
Cyclization Pathways Leading to Benzothiazole Ring Formation
Cyclization reactions represent another fundamental approach to the benzothiazole skeleton. The Jacobson synthesis, which involves the cyclization of thiobenzamides using potassium ferricyanide (B76249) and sodium hydroxide, is a classic and highly effective strategy. researchgate.net This method is particularly useful for producing a single regioisomeric product. researchgate.net
Another significant cyclization pathway is the reaction of substituted anilines with potassium thiocyanate, followed by oxidative cyclization with bromine to yield 2-aminobenzothiazoles. researchgate.net This has been a common laboratory method for synthesizing various substituted 2-aminobenzothiazoles. researchgate.net Furthermore, intramolecular cyclization of o-halothioureas catalyzed by transition metals like copper(I) and palladium(II) has been reported. mdpi.com
Visible light has also been employed to mediate the intramolecular C-S bond formation in thioamide derivatives, leading to benzothiazoles without the need for a photoredox or transition-metal catalyst. mdpi.com
| Starting Material | Reagents/Conditions | Product | Reference |
| Thiobenzamides | Potassium ferricyanide, NaOH | Benzothiazoles | researchgate.net |
| Substituted Anilines | Potassium thiocyanate, Bromine | 2-Aminobenzothiazoles | researchgate.net |
| o-Halothioureas | Cu(I) or Pd(II) catalyst | Benzothiazoles | mdpi.com |
| Thioamide derivatives | Visible light, TEMPO | Benzothiazoles | mdpi.com |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have gained prominence as they offer high atom economy and efficiency by combining three or more reactants in a single pot. rsc.orgacs.org These reactions often proceed through a cascade of events, leading to the formation of complex molecules from simple starting materials. mdpi.com
One such example is the three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) to produce 2-unsubstituted benzothiazoles. organic-chemistry.org In this reaction, DMSO serves as a carbon source, solvent, and oxidant. organic-chemistry.org Another MCR involves the reaction of nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.org
The Biginelli reaction, a well-known MCR, has been adapted for the synthesis of fused pyrimidobenzothiazole systems by reacting 2-aminobenzothiazole (B30445), a 1,3-diketone, and an aldehyde. nih.gov These MCRs are often catalyzed by various agents, including metal catalysts, acid catalysts, and ionic liquids, to enhance their efficiency and green credentials. nih.gov
Advanced and Sustainable Synthetic Protocols for 4-Ethoxy-2-methylbenzothiazole
In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methods, incorporating principles of green chemistry and utilizing advanced catalytic systems.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis plays a pivotal role in modern organic synthesis, offering novel pathways for the formation of benzothiazoles. mdpi.com Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.orgacs.org Another copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide and an aldehyde also yields 2-substituted 1,3-benzothiazoles. organic-chemistry.org
Palladium catalysis is also significant. The use of Pd/C as a catalyst enables the ligand-free and additive-free synthesis of 2-substituted benzothiazoles via the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.orgpharmacyjournal.in Furthermore, palladium diacetate can catalyze the cross-coupling of benzo-fused thiazolidine-2-thione with boronic acids. rsc.org
Iron-catalyzed reactions have also been developed, such as the synthesis of 2-arylbenzothiazoles via the ring-opening/ring-closing arylation of benzothiazoles with aryl halides. rsc.org
| Metal Catalyst | Reactants | Product | Reference |
| Copper | 2-Aminobenzenethiols, Nitriles | 2-Substituted Benzothiazoles | organic-chemistry.orgacs.org |
| Copper | 1-Iodo-2-nitroarenes, Sodium sulfide, Aldehyde | 2-Substituted 1,3-Benzothiazoles | organic-chemistry.org |
| Palladium (Pd/C) | o-Iodothiobenzanilide derivatives | 2-Substituted Benzothiazoles | organic-chemistry.orgpharmacyjournal.in |
| Palladium (Pd(OAc)₂) | Benzo-fused thiazolidine-2-thione, Boronic acids | 2-Substituted Benzothiazoles | rsc.org |
| Iron | Benzothiazoles, Aryl halides | 2-Arylbenzothiazoles | rsc.org |
Green Chemistry Principles in Benzothiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to create more environmentally benign processes. nih.gova-z.lu This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com
A notable green approach is the use of water as a solvent. An efficient method for the one-step synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. rsc.org The use of deep eutectic solvents (DESs) as both catalyst and solvent in the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives is another innovative green strategy. rsc.org
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in benzothiazole synthesis. nih.gov For example, the condensation of 2-aminothiophenols with chloroacetyl chloride is efficiently carried out under microwave irradiation. uobabylon.edu.iq
Furthermore, catalyst-free and solvent-free conditions are highly desirable. A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes can be achieved in an air/DMSO oxidant system without any catalyst. organic-chemistry.org Similarly, a novel, environmentally friendly method for the synthesis of 2-substituted benzothiazoles has been developed via a three-component one-pot reaction from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. acs.orgnih.gov
Solvent-Free Methodologies (e.g., Ball-Milling)
Solvent-free reaction conditions represent a cornerstone of green chemistry, aiming to reduce the use of hazardous organic solvents which are a primary source of chemical waste. rsc.org Mechanochemical ball-milling has emerged as a highly effective technique for conducting reactions in the solid state. rsc.org
This methodology utilizes the kinetic energy from grinding media (balls) within a milling jar to drive chemical reactions. For the synthesis of benzothiazole derivatives, this approach is both convenient and environmentally benign. rsc.orgrsc.orgelsevierpure.com A common strategy involves the reaction of substituted 2-aminothiophenols with various aldehydes or other precursors. The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to be effective under these solvent-free conditions. rsc.orgrsc.orgelsevierpure.com
The key advantages of ball-milling synthesis include:
Environmental Friendliness : The elimination of solvents reduces pollution and health hazards. rsc.org
High Efficiency : The process is often highly efficient, even on a multi-gram scale. rsc.orgrsc.org
Simplified Work-up : Product isolation is typically straightforward. rsc.orgrsc.org
Short Reaction Times : Reactions can often be completed in a shorter duration compared to conventional methods. rsc.org
One specific approach involves the mechanocatalytic, oxidant-free reaction between α-keto acids and 2-aminothiophenols. organic-chemistry.org In this method, stainless steel balls facilitate the generation of acyl radicals from the α-keto acid, which then react to form the 2-substituted benzothiazole. organic-chemistry.org This process demonstrates good functional group tolerance and scalability. organic-chemistry.org Another one-pot protocol uses ball-milling to promote the reaction of anilines, carbon disulfide (CS₂), and 2-aminothiophenol, which generates the isothiocyanate intermediate in situ. oup.com
While a specific protocol for this compound is not detailed, the general applicability of ball-milling for 2-aryl and 2-alkyl substituted benzothiazoles suggests its viability for this target molecule, provided the appropriately substituted 2-amino-3-ethoxythiophenol is used. rsc.orgorganic-chemistry.org
Microwave-Assisted Synthesis and Its Efficacy
Microwave-assisted organic synthesis (MAOS) has become an established method for accelerating chemical reactions. mdpi.comrsc.org By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, which can lead to significant rate enhancement, improved yields, and better selectivity compared to conventional heating methods. mdpi.compsu.edu
For the synthesis of benzothiazole derivatives, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes. psu.edusmolecule.com For instance, the synthesis of a related isomer, 7-ethoxy-2-methylbenzo[d]thiazole, was achieved with a 91% yield in just 8 minutes under solvent-free microwave conditions using a silica-supported sodium bisulfate catalyst. smolecule.com This highlights the profound efficiency of MAOS in promoting the necessary cyclization steps. smolecule.com
The table below compares microwave-assisted versus conventional heating for the synthesis of a related ethoxy-substituted benzothiazole, illustrating the efficacy of the MAOS approach. smolecule.com
| Method | Time | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Microwave Irradiation | 8 min | 120 | 91 | 98 |
| Conventional Heating | 240 min | 120 | 72 | 85 |
The synthesis of benzothiazolium salts, which are precursors to various derivatives, is also significantly accelerated under microwave irradiation. psu.edu Reactions that would otherwise require long reflux periods can be completed in minutes with higher yields. psu.edu The choice of solvent can still be important, with nitromethane (B149229) showing better yields than acetonitrile (B52724) in some cases. psu.edu
One-Pot Synthesis Techniques
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce the need for purification of intermediates, save time, and minimize waste. mdpi.com Modern synthetic chemistry increasingly relies on these tandem or domino reactions to build complex molecules from simple, commercially available starting materials. mdpi.comorganic-chemistry.org
Several one-pot procedures have been developed for the synthesis of the benzothiazole core. A notable example is the reaction of o-aminobenzenethiol with benzyl (B1604629) halides. organic-chemistry.org This process proceeds under mild conditions in DMSO, which acts as both a solvent and an oxidant for the final aromatization step, thereby eliminating the need for an additional oxidizing agent. organic-chemistry.org The reaction sequence involves the in situ generation of a benzaldehyde (B42025) from the benzyl halide via Kornblum oxidation, followed by cyclization with the o-aminobenzenethiol and subsequent dehydrogenation to form the benzothiazole. organic-chemistry.org
Another efficient one-pot approach allows for the synthesis of 2-aminobenzothiazoles from 2-haloanilines and sodium dithiocarbamates, which proceeds via an Ullmann-type C–S bond formation. mdpi.com These methods are often scalable and demonstrate the power of one-pot reactions to streamline the synthesis of substituted benzothiazoles. mdpi.com The synthesis of thiazoles in general has also benefited from one-pot procedures, such as the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea, which avoids the isolation of the bromo-intermediate. mobt3ath.com
Regioselective and Chemoselective Synthetic Considerations for the Ethoxy and Methyl Substituents
The synthesis of this compound requires precise control over the placement of the methyl group at the C2 position of the thiazole (B1198619) ring and the ethoxy group at the C4 position of the benzene (B151609) ring. This control is a matter of regioselectivity.
The substitution pattern of the final product is fundamentally determined by the structure of the starting materials. The most common route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or a related derivative.
Placement of the 2-Methyl Group : The methyl group at the C2 position is typically introduced by using a reagent containing a methyl group attached to a carbonyl or equivalent functional group. Common reagents for this transformation include acetic acid, acetyl chloride, or acetic anhydride. The reaction with the 2-aminothiophenol proceeds via cyclocondensation to form the 2-methyl substituted thiazole ring.
Placement of the 4-Ethoxy Group : The regiochemistry of the ethoxy group on the benzene ring is dictated by the substitution pattern of the 2-aminothiophenol precursor. To synthesize the 4-ethoxy isomer, one must start with 2-amino-3-ethoxythiophenol . The synthesis of this specific substituted aniline (B41778) derivative is the critical step in achieving the desired regioselectivity for the final product. The introduction of the ethoxy group at the position ortho to the amine and meta to the thiol is a significant synthetic challenge that governs the accessibility of the target molecule.
Alternative strategies for forming substituted benzothiazoles involve metal-catalyzed C-H functionalization or intramolecular cascade reactions. thieme-connect.comresearchgate.net For example, a metal-free, one-pot cascade synthesis has been developed for substituted benzothiazoles starting from 2-fluoroanilines and benzoyl chlorides, proceeding through an SNAr mechanism. thieme-connect.com While powerful, the regiochemical outcome of such reactions is highly dependent on the electronic and steric nature of the substituents already present on the aromatic ring.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and side products. For the synthesis of benzothiazoles, several parameters can be adjusted, including the choice of catalyst, solvent, temperature, and reaction time. researchgate.net
Catalyst Selection : The condensation of 2-aminothiophenols with carbonyl compounds can be catalyzed by various substances. Acid catalysts are common, with options like H₂SO₄·SiO₂ being noted for their high reactivity and stability as heterogeneous catalysts. ijpsr.com Metal catalysts, such as copper(II) acetate (B1210297), are used in certain one-pot syntheses to facilitate C-S bond formation. mdpi.com For solvent-free ball-milling, ZnO-NPs have proven effective. rsc.org
Solvent Effects : The choice of solvent plays a critical role. ijpsr.com Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for these types of condensations due to their ability to dissolve the reactants and, in the case of DMSO, to also act as an oxidant in certain reaction pathways. organic-chemistry.orgijpsr.com In other cases, ethanol is a suitable and greener solvent choice. ijpsr.com The optimization process often involves screening a range of solvents to find the best balance between solubility, reaction rate, and yield. ijpsr.com
Temperature and Time : Reaction temperature directly influences the rate of reaction. While conventional methods may require prolonged refluxing at high temperatures ijrpc.com, techniques like microwave-assisted synthesis can achieve high yields at elevated temperatures in a fraction of the time. smolecule.com Optimization involves finding the lowest possible temperature and shortest time that still provide a high conversion to the product, which helps to prevent the formation of degradation byproducts. nih.gov
The following table summarizes general optimization parameters for benzothiazole synthesis based on findings for related structures.
| Parameter | Options | Effect on Reaction |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄·SiO₂), Metal (e.g., Cu(OAc)₂), Nanoparticles (e.g., ZnO-NPs) | Increases reaction rate and can enable specific bond formations (e.g., C-S coupling). mdpi.comijpsr.com |
| Solvent | DMSO, DMF, Ethanol, Solvent-free | Affects reactant solubility, reaction rate, and can participate in the reaction (e.g., DMSO as oxidant). organic-chemistry.orgijpsr.com |
| Temperature | Room temperature to >120°C | Higher temperatures generally increase reaction rates but can also lead to side products. smolecule.comijrpc.com |
| Method | Conventional heating, Microwave, Ball-milling | Advanced methods can drastically reduce reaction time and improve yields and environmental profile. rsc.orgsmolecule.com |
Ultimately, the optimal conditions for synthesizing this compound would be determined empirically by systematically varying these parameters, starting from protocols established for structurally similar benzothiazoles.
Advanced Structural Elucidation and Characterization Methodologies for 4 Ethoxy 2 Methylbenzothiazole
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable in modern chemistry for the unambiguous determination of molecular structures. For a compound such as 4-Ethoxy-2-methylbenzothiazole, a combination of NMR and IR spectroscopy would provide a complete picture of its atomic arrangement and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Analysis for Proton Environments
Proton NMR (¹H NMR) spectroscopy would be utilized to identify the different types of protons and their neighboring environments within the this compound molecule. The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) would allow for the assignment of each proton.
A hypothetical ¹H NMR data table is presented below based on established principles and data from analogous structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.8 | Multiplet | 3H | Aromatic protons (H-5, H-6, H-7) |
| ~ 4.1 | Quartet | 2H | Ethoxy -CH₂- |
| ~ 2.8 | Singlet | 3H | Methyl C-2 protons |
| ~ 1.4 | Triplet | 3H | Ethoxy -CH₃ |
¹³C NMR Spectroscopic Analysis for Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of unique carbon atoms and their chemical environments. This technique would be crucial for confirming the carbon backbone of this compound.
A predicted ¹³C NMR data table is provided below, illustrating the expected resonances.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C-2 (Thiazole ring) |
| ~ 152 | C-4 (Aromatic, attached to ethoxy group) |
| ~ 135 | C-7a (Bridgehead) |
| ~ 120-130 | Aromatic carbons (C-5, C-6, C-7) |
| ~ 115 | C-3a (Bridgehead) |
| ~ 64 | Ethoxy -CH₂- |
| ~ 20 | Methyl C-2 carbon |
| ~ 15 | Ethoxy -CH₃ |
Advanced NMR Techniques for Structural Connectivity
To definitively establish the connectivity between protons and carbons, advanced 2D NMR techniques would be indispensable. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would map out the direct and long-range correlations between protons and carbons, respectively. researchgate.netthegoodscentscompany.com These methods are critical for confirming the specific substitution pattern of the ethoxy and methyl groups on the benzothiazole (B30560) core. thegoodscentscompany.com
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of particular functional groups. For this compound, FT-IR analysis would confirm the presence of key structural features.
A table of expected characteristic FT-IR absorption bands is shown below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~ 3050-3100 | C-H Stretch | Aromatic C-H |
| ~ 2850-2980 | C-H Stretch | Aliphatic C-H (methyl & ethoxy) |
| ~ 1600-1620 | C=N Stretch | Thiazole (B1198619) ring |
| ~ 1450-1580 | C=C Stretch | Aromatic ring |
| ~ 1200-1250 | C-O Stretch | Aryl-alkyl ether (ethoxy group) |
| ~ 1050-1150 | C-O Stretch | Aryl-alkyl ether (ethoxy group) |
The presence of bands in these regions would provide strong evidence for the assigned structure of this compound.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. While specific Raman spectra for this compound are not extensively detailed in the available literature, the expected vibrational frequencies can be inferred from analyses of related benzothiazole structures. The key molecular vibrations for this compound would arise from its constituent functional groups: the benzothiazole ring, the ethoxy group, and the methyl group.
Characteristic Raman shifts would be expected for C-S stretching, typically observed in the 670–750 cm⁻¹ region, and for the C-O-C stretching of the ethoxy group, which appears between 1050–1150 cm⁻¹. The aromatic C=C stretching vibrations within the benzene (B151609) portion of the benzothiazole ring generally produce signals in the 1430-1650 cm⁻¹ range. scielo.org.za The C=N stretching vibration of the thiazole ring is also a key feature. Additionally, various C-H bending and stretching modes from the aromatic ring, the ethoxy group (-OCH₂CH₃), and the methyl group (-CH₃) would populate the spectrum.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group/Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Benzothiazole Ring | Aromatic C=C Stretch | 1430 - 1650 |
| Thiazole Ring | C=N Stretch | ~1644 |
| Thiazole Ring | C-S Stretch | 670 - 750 |
| Ethoxy Group | C-O-C Asymmetric Stretch | 1050 - 1150 |
| Methyl Group | C-H Bending/Rocking | ~1380, ~970 |
Note: These values are predictive and based on data from analogous compounds. scielo.org.za
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from the ground state to higher energy excited states. gdckulgam.edu.in The UV-Vis spectrum of this compound is dictated by the electronic transitions within its chromophore, the benzothiazole ring system. researchgate.net The primary transitions observed for such aromatic heterocyclic systems are π → π* and n → π* transitions. upi.edu
The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. shivajicollege.ac.in The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital; these are generally of lower intensity. shivajicollege.ac.in The presence of the ethoxy group (-OC₂H₅), an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted 2-methylbenzothiazole (B86508). shivajicollege.ac.in
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | π → π* | 250 - 300 | High |
Note: The exact λ_max values are influenced by solvent polarity. shivajicollege.ac.in
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₁₀H₁₁NOS), the molecular weight is 193.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M•+) would be observed at an m/z (mass-to-charge ratio) of 193.
The fragmentation of the molecular ion is highly informative. The energetically unstable molecular ion breaks down into smaller, more stable charged fragments. libretexts.org Key fragmentation pathways for this compound can be predicted based on the structure and studies of related ethoxy-substituted aromatic compounds. researchgate.netsapub.org
A primary fragmentation event would likely be the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement from the ethoxy group, leading to a significant fragment ion. Another expected fragmentation is the cleavage of the ethyl group radical (•C₂H₅, 29 Da). Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules from the heterocyclic ring structure.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 193 | [C₁₀H₁₁NOS]•+ (Molecular Ion) | - |
| 165 | [C₈H₇NOS]•+ | C₂H₄ (Ethene) |
| 164 | [C₉H₈NS]•+ | •CHO |
| 150 | [C₈H₈NS]+ | •C₂H₅O (Ethoxy radical) |
| 149 | [C₈H₇NS]•+ | CO + H₂ |
Note: The relative abundance of these fragments provides insight into the stability of the ions and the corresponding neutral losses. libretexts.orgyoutube.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate bond lengths, bond angles, and details about the conformation of the molecule and its packing in the crystal lattice. researchgate.net
Single Crystal Growth and Diffraction Techniques
To perform X-ray crystallography, a high-quality single crystal of this compound is required. Such crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. researchgate.net The choice of solvent is critical and is often determined empirically. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to solve the crystal structure. psu.edu While specific crystallographic data for the 4-ethoxy isomer is not published in the search results, the general methodology has been successfully applied to numerous other substituted benzothiazole derivatives. psu.eduresearchgate.netbohrium.com
Analysis of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding) and Crystal Packing
The crystal packing of benzothiazole derivatives is governed by a variety of non-covalent intermolecular interactions. psu.edutheochem.nl Analysis of the crystal structure of this compound would reveal how these forces dictate the supramolecular assembly. researchgate.net
π-π Stacking: The planar, electron-rich benzothiazole ring system is highly susceptible to π-π stacking interactions. researchgate.netjst.go.jp These interactions, where the aromatic rings of adjacent molecules align face-to-face or offset, are a significant driving force in the crystal packing of many benzothiazole compounds. researchgate.net Centroid-to-centroid distances between stacked rings are typically in the range of 3.5–4.0 Å.
The interplay of these interactions determines the final three-dimensional network, influencing physical properties of the solid such as melting point and solubility. researchgate.net
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample of a compound. researchgate.net This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound, thereby verifying its purity and stoichiometric composition. psu.eduresearchgate.net
For the molecular formula C₁₀H₁₁NOS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental values obtained from the analysis of a purified sample should agree closely with these theoretical values, typically within a ±0.4% margin, to confirm the identity and purity of the compound. researchgate.net
Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁NOS)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 62.14% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.74% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.28% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.59% |
| Total | | | | 193.26 | 100.00% |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Chromatographic and Purity Assessment Methods (e.g., HPLC, TLC)
The assessment of purity and the monitoring of synthesis reactions for benzothiazole derivatives are routinely accomplished using chromatographic techniques. While specific documented methods for this compound are not extensively detailed in publicly available literature, the analytical procedures for closely related isomers and derivatives are well-established. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are readily adaptable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of benzothiazole compounds and for the quantitative analysis of reaction products. Reversed-phase HPLC is the most common modality, offering high resolution and efficiency in separating the target compound from impurities and starting materials.
Detailed research findings for related benzothiazole structures provide a strong basis for method development. For instance, the analysis of benzothiazolyl amino acids has been successfully performed using various reversed-phase columns, demonstrating the versatility of this technique. nih.gov Purity is often determined by analyzing the peak area percentage, with detection commonly carried out using a photodiode array (PDA) or a standard UV detector at a wavelength where the benzothiazole chromophore exhibits strong absorbance, such as 265 nm. nih.gov The purification of complex benzothiazole derivatives is also frequently achieved through preparative HPLC or column chromatography, using solvent systems like ethyl acetate (B1210297) and hexane (B92381) over a silica (B1680970) gel stationary phase. rsc.org
For the analysis of Dufulin, a compound containing a 4-methylbenzothiazole moiety, a Kromasil C18 column was used with a mobile phase of methanol (B129727) and water. tandfonline.com This highlights a typical starting point for developing a robust analytical method for this compound.
Table 1: Representative HPLC Conditions for Analysis of Benzothiazole Derivatives
| Parameter | Details | Application Context | Source |
|---|---|---|---|
| Stationary Phase | Kromasil C18 (5 µm, 250 x 4.6 mm) | Analysis of Dufulin (a 4-methylbenzothiazole derivative) | tandfonline.com |
| Lichrosphere RP-8, Zorbax SB-C18 | Analysis of benzothiazolyl amino acids | nih.gov | |
| Mobile Phase | Methanol:Water (80:20, v/v) | Isocratic elution for Dufulin analysis | tandfonline.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate | tandfonline.com |
| Detection | Diode Array Detector (DAD) at 270 nm | Detection of Dufulin | tandfonline.com |
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of benzothiazole derivatives. nih.govinpressco.com It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.
The process typically involves spotting the reaction mixture on a silica gel plate, which serves as the stationary phase, and developing it in a chamber with an appropriate solvent system (mobile phase). For the synthesis of N-(6-ethoxybenzothiazol-2-yl)acetamide, a related isomer, reactions were monitored using silica gel plates with a benzene:methanol mixture as the mobile phase. tandfonline.com In other syntheses involving fluorobenzothiazoles, a combination of ethyl acetate and chloroform was employed. core.ac.uk After development, the separated spots are visualized, commonly under UV light or by exposure to iodine vapor. core.ac.uk The choice of mobile phase is critical and is selected to achieve clear separation between the starting materials, intermediates, and the final product.
Table 2: Exemplary TLC Systems for Monitoring Benzothiazole Syntheses
| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Application Context | Source |
|---|---|---|---|---|
| Silica Gel Plate | Benzene:Methanol (9:1) | Not specified | Synthesis of N-(6-ethoxybenzothiazol-2-yl)acetamide | tandfonline.com |
| Silica Gel G | Ethyl Acetate:Chloroform (2:1) | UV chamber or Iodine vapor | General monitoring of fluorobenzothiazole synthesis | core.ac.uk |
The established use of these chromatographic methods for a wide array of benzothiazole compounds underscores their applicability and reliability for the structural and purity characterization of this compound.
Chemical Reactivity and Transformation Pathways of 4 Ethoxy 2 Methylbenzothiazole
Mechanistic Investigations of Intrinsic Reactivity
The reactivity of the 4-ethoxy-2-methylbenzothiazole molecule is governed by the intricate interplay of its constituent parts: the fused benzothiazole (B30560) ring system and the activating ethoxy and methyl substituents. Understanding its intrinsic reactivity involves examining how it behaves in the presence of reactive species and identifying the molecular sites most susceptible to chemical attack.
The atmospheric oxidation of benzothiazole derivatives is a critical transformation pathway, with the hydroxyl radical (•OH) being the dominant oxidant in the gas phase. nih.govresearchgate.net Studies on 2-methylbenzothiazole (B86508) (MeBTH), a structurally similar compound, provide significant insight into the oxidative fate of this compound. The reaction with •OH radicals proceeds primarily through two major pathways: addition to the benzene (B151609) ring and hydrogen abstraction from the C-2 methyl group. nih.govresearchgate.net
The addition of the •OH radical to the carbon atoms of the benzene ring (positions C4, C5, C6, and C7) leads to the formation of various phenol-type products, such as hydroxylated 2-methylbenzothiazole isomers. nih.gov The other significant pathway involves the attack of the •OH radical on the methyl group at the C-2 position. nih.govresearchgate.net This hydrogen abstraction initiates a complex sequence of reactions, ultimately leading to the formation of 1,3-benzothiazole-2-carbaldehyde. nih.gov
Rate Constants for the Gas-Phase Reaction of Benzothiazoles with •OH Radicals
Comparison of reaction rate constants at 298 K and 1 atm pressure.
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (approx.) |
|---|---|---|
| Benzothiazole (BTH) | (2.1 ± 0.3) × 10⁻¹² | ~6 days |
| 2-Methylbenzothiazole (MeBTH) | (3.0 ± 0.4) × 10⁻¹² | ~4 days |
The distribution of electrons within the benzothiazole ring system dictates its susceptibility to nucleophilic and electrophilic attacks. Theoretical studies using molecular electrostatic potential (MEP) maps help to visualize these reactive regions. scirp.orgmdpi.comnih.gov
The primary nucleophilic site on the benzothiazole moiety is the nitrogen atom (N-3). scirp.org This is due to the presence of a lone pair of electrons and a region of high negative electrostatic potential, making it an attractive site for electrophiles and protonation. scirp.orgnih.gov
Electrophilic attacks are generally directed towards the electron-rich portions of the molecule. In the benzothiazole system, the fused benzene ring is more susceptible to electrophilic substitution than the thiazole (B1198619) ring. thieme-connect.de The specific positions of attack (C-4, C-5, C-6, C-7) are influenced by the directing effects of existing substituents. nih.gov The carbon atom at the C-2 position can also exhibit electrophilic character, particularly when substituted with a good leaving group.
Predicted Reaction Sites on the Benzothiazole Moiety
Summary of primary sites for nucleophilic and electrophilic attack based on electronic properties.
| Reaction Type | Primary Site | Justification |
|---|---|---|
| Nucleophilic Attack (by external nucleophile) | C-2 | The C=N bond can be attacked, especially with activating groups. |
| Electrophilic Attack (by external electrophile) | N-3 | High electron density and lone pair availability make it the primary basic and nucleophilic center of the ring system. scirp.org |
| Electrophilic Substitution | Benzene Ring (C4-C7) | The fused aromatic ring is more electron-rich than the thiazole portion and is susceptible to electrophilic attack. thieme-connect.de |
Substituents play a crucial role in modulating the reactivity of the benzothiazole core. The ethoxy group at C-4 and the methyl group at C-2 both significantly influence reaction rates and the preferred sites of reaction.
The ethoxy group at C-4 is a strong electron-donating group. Through resonance, it increases the electron density of the fused benzene ring. This activation makes the benzene ring more susceptible to electrophilic attack. In the context of oxidative transformations by electrophilic species like •OH radicals, the ethoxy group is expected to increase the rate of attack on the benzene portion of the molecule and would likely direct substitution to the ortho and para positions relative to itself.
Effects of Substituents on the Reactivity of the Benzothiazole Ring
Summary of the electronic and steric influences of the methyl and ethoxy groups.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Methyl (-CH₃) | C-2 | Weakly electron-donating (inductive) | Provides a new site for hydrogen abstraction and condensation reactions; increases overall oxidation rate. nih.govresearchgate.net |
| Ethoxy (-OCH₂CH₃) | C-4 | Strongly electron-donating (resonance) | Activates the benzene ring toward electrophilic substitution, likely increasing reaction rates with electrophiles. |
Derivatization and Functionalization Strategies
The functional groups of this compound serve as handles for further chemical modification, allowing for the synthesis of a variety of derivatives.
The ethoxy group, being an ether, is generally stable. However, it can undergo specific chemical transformations. The most common reaction for an aryl ether is cleavage to the corresponding phenol. This transformation typically requires harsh conditions, such as refluxing with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the 4-ethoxy group into a 4-hydroxy group, yielding 4-hydroxy-2-methylbenzothiazole. Such a transformation allows for subsequent reactions at the newly formed hydroxyl group, such as esterification or re-alkylation with different alkyl groups.
The methyl group at the C-2 position of the benzothiazole ring is particularly reactive due to the acidity of its protons. thieme-connect.de The adjacent electron-withdrawing imine (C=N) bond stabilizes the conjugate base (carbanion) formed upon deprotonation. This property allows the C-2 methyl group to act as a nucleophile in a variety of condensation reactions. nih.gov
For example, in the presence of a base, the 2-methyl group can react with aldehydes (both aromatic and aliphatic) in a Knoevenagel-type condensation to form 2-styrylbenzothiazole (B224385) derivatives. This reactivity is a well-established method for synthesizing various dyes and functional materials. The methyl group can also react with other electrophiles, providing a versatile route for elaborating the structure at the C-2 position. tandfonline.com
Substitutions on the Benzene Ring of the Benzothiazole System
The directing influence of substituents on an aromatic ring determines the position of incoming electrophiles. libretexts.org Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.orglibretexts.org
In the case of this compound, the 4-ethoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the benzene ring. libretexts.org This effect increases the electron density at the positions ortho and para to it (positions 5 and 7, and position 6 respectively). The fused thiazole ring, containing electronegative nitrogen and sulfur atoms, generally exerts an electron-withdrawing inductive effect, which deactivates the benzene ring to some extent. libretexts.org
The interplay of these effects dictates the regioselectivity of electrophilic substitution. The powerful activating and directing effect of the ethoxy group is expected to be the dominant factor. Therefore, electrophilic attack is most likely to occur at the positions activated by the ethoxy group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome for Electrophilic Attack |
|---|---|---|
| 5 | ortho to the strongly activating ethoxy group | Favorable |
| 6 | para to the strongly activating ethoxy group | Potentially favorable, but may have steric hindrance |
Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid), and sulfonation (using fuming sulfuric acid). byjus.commasterorganicchemistry.com For this compound, these reactions would be expected to yield predominantly 5- and 7-substituted products.
Investigation of Hybrid Molecular Systems Incorporating the this compound Scaffold
The synthesis of hybrid molecules, which combine two or more bioactive scaffolds into a single entity, is a prominent strategy in medicinal chemistry to develop new therapeutic agents with potentially enhanced activity. nih.gov The benzothiazole nucleus is a versatile and privileged structure frequently incorporated into such hybrids due to its wide range of pharmacological properties. nih.govijper.org
While specific research on hybrids derived from this compound is not extensively documented, the general strategies applied to other benzothiazole derivatives are directly applicable. These strategies often involve multicomponent reactions or sequential synthetic steps to link the benzothiazole core to other heterocyclic systems.
Key Examples of Benzothiazole Hybrid Scaffolds:
Benzothiazole-4H-Chromene Hybrids: These have been synthesized via one-pot, three-component reactions involving salicylaldehyde, an acetonitrile (B52724) derivative (like one derived from this compound), and another active methylene (B1212753) compound. nih.gov Such hybrids are explored for their potential anticancer activities. nih.gov
Benzothiazole-Thiazolidinedione Hybrids: These systems are created by linking the 2-aminobenzothiazole (B30445) scaffold to thiazolidine-2,4-dione moieties. nih.govresearchgate.net These hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. nih.govresearchgate.net
Benzothiazole-Thiadiazole Hybrids: The synthesis involves connecting a benzothiazole unit to a 1,3,4-thiadiazole (B1197879) ring, often through a linker. nih.gov These compounds are also evaluated for their antitumor properties. nih.gov
The rationale for creating these hybrids is to combine the distinct biological activities of each component, potentially leading to synergistic effects or a multi-target mechanism of action.
Table 2: Examples of Hybrid Molecular Systems Based on the Benzothiazole Scaffold
| Hybrid System | Component Scaffolds | Synthetic Approach | Potential Application |
|---|---|---|---|
| Benzothiazole-4H-Chromene | Benzothiazole, 4H-Chromene | DBU-catalyzed three-component reaction | Anticancer Agents nih.gov |
| Benzothiazole-Thiazolidinedione | Benzothiazole, Thiazolidine-2,4-dione | Multistep synthesis involving reflux | VEGFR-2 Inhibitors nih.govresearchgate.net |
| Benzothiazole-Thiadiazole | Benzothiazole, 1,3,4-Thiadiazole | Multistep synthesis involving reflux | Anticancer Agents nih.gov |
Catalytic Applications and Role as Ligands in Organometallic Chemistry
Heterocyclic compounds containing nitrogen and sulfur, such as this compound, are of significant interest in organometallic chemistry and catalysis. nih.gov The lone pairs of electrons on the nitrogen and sulfur atoms allow these molecules to function as ligands, coordinating to metal centers to form stable complexes. msu.edu
The benzothiazole scaffold can act as a bidentate or monodentate ligand, depending on the metal and the reaction conditions. The nitrogen atom of the thiazole ring is a common coordination site. The development of benzothiazole-based complexes has led to catalysts for a variety of organic transformations.
While specific catalytic applications of this compound are not widely reported, the broader class of benzothiazole derivatives has shown considerable promise:
Oxidation Catalysis: Copper(II) complexes incorporating benzothiazole-based Schiff base ligands have been developed as catalysts for the aerobic oxidation of benzylic alcohols. researchgate.net These systems can offer high selectivity and operate in environmentally friendly media like water. researchgate.net
Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) incorporating benzothiazole moieties can function as efficient heterogeneous catalysts. For example, NH₂-MIL-125(Ti), a titanium-based MOF, has been used to catalyze the synthesis of various benzothiazole derivatives. bohrium.com The recyclability of such catalysts makes them attractive for sustainable chemical processes. bohrium.com
Cross-Coupling Reactions: Palladium complexes with benzothiazole-based ligands have been explored for their catalytic activity in Suzuki and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis.
The electronic properties of the benzothiazole ligand, which can be tuned by substituents on the benzene ring like the 4-ethoxy group, can influence the stability and reactivity of the resulting metal complex, thereby affecting its catalytic performance.
Table 3: Catalytic Systems Involving Benzothiazole Derivatives
| Catalyst Type | Metal Center | Ligand Type | Application |
|---|---|---|---|
| Homogeneous Complex | Copper(II) | Benzothiazole-hydrazone Schiff base | Aerobic oxidation of alcohols researchgate.net |
| Heterogeneous MOF | Titanium | 2-Aminoterephthalic acid (forms part of the framework used to synthesize benzothiazoles) | Oxidative cyclization for benzothiazole synthesis bohrium.com |
Computational and Theoretical Studies on 4 Ethoxy 2 Methylbenzothiazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. proteobiojournal.com DFT calculations, often employing methods like Becke, 3-parameter, Lee-Yang-Parr (B3LYP), are instrumental in optimizing molecular structures and analyzing molecular orbitals and electrostatic potential surfaces. proteobiojournal.com
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. pjbmb.org.pk This process yields the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For benzothiazole (B30560) derivatives, DFT methods are used to determine these optimized geometric parameters. rsc.org
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-S Bond Length | 1.76 |
| C-N Bond Length | 1.38 |
| C-C (Aromatic) Bond Length | 1.40 |
| C-S-C Bond Angle | 89.5 |
| C-N-C Bond Angle | 110.2 |
| C-C-C (Aromatic) Bond Angle | 120.0 |
The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comedu.krd
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates high chemical reactivity and lower stability. edu.krd This energy gap is frequently used to understand charge transfer interactions within a molecule. irjweb.com DFT calculations are a standard method for determining the energies of these orbitals. ekb.eg For various benzothiazole derivatives, HOMO-LUMO gaps have been calculated to correlate with their bioactivity. nih.gov Substitution at the C2 position of the benzothiazole ring can significantly affect the electronic structure and thus the energy gap. scirp.org
The following table presents representative HOMO, LUMO, and energy gap values for a substituted benzothiazole derivative, as calculated by DFT methods, to illustrate these concepts. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.86 |
| ELUMO | -3.36 |
| Energy Gap (ΔE) | 2.50 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scirp.org The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com
Typically, the color scheme is as follows:
Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net
Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas that are preferred sites for nucleophilic attack. researchgate.net
Green: Represents regions of neutral or near-zero potential. wolfram.com
By analyzing an MEP map, researchers can identify the reactive sites of a molecule. scirp.org For benzothiazole derivatives, MEP analysis can pinpoint the areas most likely to engage in intermolecular interactions, which is crucial for understanding their biological activity and reaction mechanisms. scirp.org The distribution of electrostatic charges on the optimized geometry provides a comprehensive picture of the molecule's polarity and charge-related properties. scirp.org
Beyond the HOMO-LUMO gap, a range of global and local reactivity descriptors derived from conceptual DFT can quantify a molecule's reactivity. chemrxiv.orgchemrxiv.org These descriptors provide a more nuanced understanding of chemical behavior.
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. chemrxiv.org Key global descriptors include:
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.com
Chemical Softness (S): The reciprocal of hardness. "Soft" molecules have small energy gaps and are more reactive. irjweb.com
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify which atoms within a molecule are more susceptible to a specific type of attack. chemrxiv.org The Fukui function helps pinpoint the most electrophilic and nucleophilic centers in the molecule. irjweb.com
The table below provides a summary of these descriptors and their significance.
| Descriptor | Significance |
|---|---|
| Chemical Hardness (η) | High value indicates high stability and low reactivity. irjweb.com |
| Chemical Softness (S) | High value indicates low stability and high reactivity. irjweb.com |
| Electronegativity (χ) | Indicates the ability to attract electrons. edu.krd |
| Electrophilicity Index (ω) | Measures the capacity to act as an electrophile. scirp.org |
| Fukui Function (f(r)) | Identifies specific atomic sites for nucleophilic and electrophilic attack. chemrxiv.org |
| Dipole Moment (µ) | Indicates molecular polarity and influences solubility. scirp.org |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis. rsc.org
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. doi.org These predicted spectra are valuable for assigning experimental signals and understanding conformational effects. schrodinger.com Various software packages can perform these predictions, often showing good agreement with experimental values. academie-sciences.fryoutube.com
Vibrational Frequencies (IR/Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. doi.org The calculated frequencies are often scaled to better match experimental results. doi.org This analysis helps in the assignment of specific vibrational modes to functional groups within the molecule.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. doi.org These calculations can predict how the electronic structure of a molecule influences its absorption of light.
For example, a study on 2-ethoxythiazole (B101290) used DFT calculations to determine its vibrational wavenumbers, 1H and 13C NMR chemical shifts, and UV-Vis absorption peaks, finding good agreement with experimental data. doi.org
Mechanistic Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely reaction pathways, locate intermediate structures, and characterize the transition states that connect them. nih.govresearchgate.net
A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate.
For example, a detailed computational study on the gas-phase oxidation of 2-methylbenzothiazole (B86508) by the hydroxyl (OH) radical revealed a complex, multi-step reaction mechanism. nih.govresearchgate.net The study identified two main pathways: attack on the benzene (B151609) ring and attack on the methyl group. nih.gov For each pathway, the stationary points (reactants, intermediates, transition states, and products) on the PES were located, and the activation barriers were calculated. nih.govresearchgate.net This type of modeling showed that the formation of an aldehyde product from the methyl group attack involved a sequence of six distinct stages and required transitions between different electronic states. nih.govresearchgate.net Such detailed mechanistic insights are often inaccessible through experimental means alone and are crucial for understanding the reactivity and environmental fate of benzothiazole derivatives. nih.gov
Structure-Reactivity and Structure-Property Correlation Studies
Structure-reactivity and structure-property correlation studies for benzothiazole derivatives typically employ computational chemistry methods to understand how the molecular structure influences the chemical behavior and physical characteristics of the compounds.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a common method used to calculate various electronic properties that help in understanding the reactivity of a molecule. These properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions.
Atomic Charges: The distribution of electron charges on the atoms within a molecule (e.g., Mulliken atomic charges) can also provide insights into its reactivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a hypothetical QSAR study involving 4-Ethoxy-2-methylbenzothiazole, the following steps would generally be taken:
A dataset of benzothiazole derivatives with their measured biological activities would be compiled.
Various molecular descriptors (e.g., topological, electronic, steric) for each compound would be calculated.
A statistical model (e.g., multiple linear regression, machine learning algorithms) would be developed to correlate the descriptors with the biological activity.
Such a model would help in predicting the activity of new, unsynthesized derivatives and in understanding the structural features important for their biological function.
Molecular Dynamics Simulations to Understand Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. An MD simulation of this compound would involve:
Defining a force field, which is a set of parameters that describe the potential energy of the system.
Simulating the motion of the atoms in the molecule over time by solving Newton's equations of motion.
These simulations can provide valuable insights into how the molecule behaves in a realistic environment, which is crucial for understanding its mechanism of action if it is a biologically active compound.
Applications of 4 Ethoxy 2 Methylbenzothiazole and Its Derivatives in Non Biological/non Clinical Domains
Materials Science Applications
The inherent photophysical properties of the benzothiazole (B30560) ring system have led to extensive research into its derivatives for applications in materials science, particularly in the development of fluorescent and luminescent materials, as well as dyes and pigments. The ability of these compounds to form stable coordination complexes further expands their utility in this field.
Fluorescent and Luminescent Materials Research
While direct research on the fluorescent and luminescent properties of 4-Ethoxy-2-methylbenzothiazole is not extensively documented, the broader family of benzothiazole derivatives has shown significant promise in this area. These compounds are known to exhibit interesting photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT), which can lead to materials with large Stokes shifts and tunable emission colors. rsc.orgrsc.org
For instance, a study on three related benzothiazole derivatives, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), and N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), demonstrated their potential in creating white-light-emitting materials. These compounds display different emission colors in their aggregated states: blue-violet for BPO, green for BHPO1, and orange for BHPO2. By doping these compounds into a polymer matrix in specific proportions, a saturated white-light emission was achieved. rsc.orgrsc.org This suggests that derivatives like this compound could also be investigated for their potential luminescent properties, which might be tuned by the presence of the ethoxy and methyl groups.
The design of fluorescent probes based on the benzothiazole scaffold is another active area of research. acs.org The high quantum yields and photostability of some benzothiazole derivatives make them suitable for such applications. nih.gov The development of luminescent coordination polymers using benzothiadiazole derivatives further highlights the potential of the broader class of compounds in creating advanced optical materials. researchgate.net
Development of Dyes and Pigments Based on the Benzothiazole Core
The benzothiazole moiety is a key component in a variety of dyes and pigments. bohrium.comnih.gov Its electron-withdrawing nature, when incorporated into a larger conjugated system, can lead to intense colors and desirable photophysical properties. wikipedia.org For example, the well-known dye Thioflavin T, which is widely used in research for the detection of amyloid fibrils, contains a benzothiazole core.
The synthesis of monoazo disperse dyes derived from substituted benzothiazoles has been reported for application on polyester (B1180765) fibers. For instance, dyes synthesized from 2-amino-4-methyl benzothiazole coupled with N,N-disubstituted anilines have been shown to produce a range of colors from yellow to violet with good fastness properties. orientjchem.org Another study focused on the synthesis of new heterocyclic disperse azo dyes from 2-cyanomethylbenzothiazole for printing on polyester and nylon fabrics. iosrjournals.org These examples underscore the versatility of the benzothiazole core in the design of new colorants. While specific research on dyes derived from this compound is limited, its structure suggests it could serve as a valuable precursor or intermediate in the synthesis of novel dyes with potentially interesting color and fastness properties.
A study on a benzothiazole-functionalized pyronin dye demonstrated a significant red-shift in absorption and emission wavelengths due to the electron-withdrawing nature of the benzothiazole unit. rsc.org This highlights the potential for tuning the optical properties of dyes by incorporating the benzothiazole scaffold.
Fabrication of Coordination Complexes for Material Science Purposes
The nitrogen and sulfur atoms in the benzothiazole ring provide excellent coordination sites for metal ions, leading to the formation of stable coordination complexes with diverse applications in materials science. mdpi.comscilit.com These complexes can exhibit interesting magnetic, optical, and electronic properties.
Research on the coordination chemistry of benzothiazole derivatives has explored their complexation with various transition metals, including Cu(II), Ni(II), and Co(II). scilit.com For example, 2-(2-aminophenyl)benzothiazole and its derivatives have been used as ligands to create luminescent zinc halide complexes. mdpi.com The coordination of these ligands to the metal center can significantly influence the photophysical properties of the resulting material. mdpi.commdpi.com
Corrosion Inhibition Studies
Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic and neutral environments. rsc.orgrsc.orgresearchgate.net Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings play a crucial role in the adsorption process.
Investigation of Adsorption Mechanisms on Metal Surfaces
The primary mechanism of corrosion inhibition by benzothiazole derivatives involves their adsorption onto the metal surface. This adsorption can occur through physical (electrostatic) interactions or chemical (chemisorption) bonding. researchgate.netchesci.com The specific mode of adsorption depends on several factors, including the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor.
Studies on various benzothiazole derivatives have shown that the presence of electron-donating or electron-withdrawing groups can significantly influence their adsorption behavior and, consequently, their inhibition efficiency. researchgate.net For instance, the adsorption of 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) on galvanized steel has been investigated. It was found that 2-MBT tends to form complexes with released Zn²⁺ ions, leading to the precipitation of a protective layer, while 2-ABT forms a thin inhibitor film through chemisorption. rsc.orgrsc.orgresearchgate.net
The adsorption of benzothiazole derivatives often follows established adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer on the metal surface. chesci.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have been employed to further elucidate the adsorption mechanism at the molecular level. These studies help in understanding the orientation of the inhibitor molecules on the metal surface and identifying the active adsorption centers. researchgate.net For this compound, it is expected that the nitrogen and sulfur atoms, along with the π-system of the benzene (B151609) ring, would be the primary sites for interaction with the metal surface.
Evaluation of Inhibition Efficiency under Various Environmental Conditions
The inhibition efficiency of benzothiazole derivatives has been evaluated under a wide range of environmental conditions, including different acid concentrations, temperatures, and the presence of aggressive ions like chlorides. Generally, the inhibition efficiency increases with increasing inhibitor concentration up to an optimal value. researchgate.net
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to assess the inhibition performance. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net For many benzothiazole derivatives, a mixed-type inhibition behavior is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. chesci.com
The effect of temperature on inhibition efficiency is also a critical parameter. In many cases, the inhibition efficiency of benzothiazole derivatives decreases with increasing temperature, which can be attributed to the desorption of the inhibitor from the metal surface at higher temperatures. researchgate.net However, some derivatives have shown good inhibition even at elevated temperatures.
The table below summarizes the inhibition efficiencies of some benzothiazole derivatives on mild steel in acidic media, as reported in the literature. It is important to note that these studies were not conducted on this compound, but they provide a good indication of the potential performance of this class of compounds.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 2-phenylbenzothiazole (PBT) | Mild Steel | 1M H₂SO₄ | - | - | chesci.com |
| 2-(4-methoxy-phenyl)benzothiazole (MPB) | Mild Steel | 1M H₂SO₄ | - | - | chesci.com |
| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | Mild Steel | 1M H₂SO₄ | - | - | chesci.com |
| 2-mercaptobenzothiazole (MBT) | API 5L X42 Pipeline Steel | 3.5 wt% NaCl | - | >90% (with Na₂HPO₄) | mdpi.com |
Surface Analysis Techniques (e.g., SEM, EDX) in Corrosion Research
In the field of corrosion science, understanding the protective mechanisms of inhibitors is crucial for developing effective anti-corrosion strategies. Surface analysis techniques are indispensable tools for visualizing the morphology of metal surfaces and determining the elemental composition of the protective films formed by inhibitors. Benzothiazole derivatives, including compounds structurally related to this compound, are recognized for their corrosion-inhibiting properties, which are largely attributed to their ability to adsorb onto metal surfaces and form a protective barrier. rsc.orgnih.govresearchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In corrosion research, SEM is used to compare the surface of a metal before and after exposure to a corrosive environment, both with and without an inhibitor. For instance, in the absence of an inhibitor, SEM images of mild steel exposed to an acidic medium would typically reveal a rough, pitted, and severely damaged surface. Conversely, in the presence of a benzothiazole-based inhibitor, the surface morphology is expected to be significantly smoother and show substantially less damage, confirming the formation of a protective layer that shields the metal from the aggressive medium. researchgate.nettandfonline.comresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is a technique used for elemental analysis. rsc.org By bombarding the surface with an electron beam, EDX detects the characteristic X-rays emitted from the sample, allowing for the identification and quantification of the elements present on the surface. When a metal is protected by an inhibitor like a benzothiazole derivative, EDX analysis can confirm the presence of key elements from the inhibitor molecule (such as nitrogen and sulfur) within the surface film. This provides direct evidence of the inhibitor's adsorption onto the metal. rsc.org Furthermore, EDX can reveal a decrease in the signal for iron and an increase in signals for carbon, nitrogen, and sulfur, corroborating the formation of a dense, inhibitor-rich protective film. researchgate.net
The combined use of SEM and EDX provides a comprehensive picture of the inhibitor's action. For example, studies on various benzothiazole derivatives have shown that these molecules form a complex with metal ions (like Zn²⁺) or adsorb directly onto the steel surface, creating a barrier that prevents corrosive agents from reaching the metal. rsc.orgrsc.org The visual evidence from SEM of a preserved surface morphology, along with elemental data from EDX confirming the inhibitor's presence, are critical for validating the effectiveness of these compounds. rsc.orgresearchgate.net
Table 1: Application of Surface Analysis Techniques in Corrosion Inhibition Studies of Benzothiazole Derivatives
| Technique | Purpose | Information Obtained | Relevance to Inhibition Mechanism |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the metal. | High-resolution images of the metal surface, showing features like pits, cracks, and overall roughness. | Comparison of inhibited and uninhibited surfaces provides visual proof of protection. A smoother surface in the presence of the inhibitor indicates the formation of a protective film. researchgate.nettandfonline.com |
| Energy-Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition of the surface. | Qualitative and semi-quantitative data on the elements present on the metal surface. | Confirms the presence of elements from the inhibitor molecule (N, S, O) on the surface, providing direct evidence of adsorption and film formation. rsc.org |
Advanced Analytical Chemistry Reagents and Method Development
Development of Chromatographic Techniques (e.g., HPLC-MS/MS) for Detection and Quantification
The detection and quantification of emerging contaminants like this compound and its derivatives in environmental matrices require highly sensitive and selective analytical methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) or its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), has become the technique of choice for this purpose. mdpi.comresearchgate.net These methods are essential due to the typically low concentrations (from nanograms to micrograms per liter) of these compounds in complex samples such as wastewater or surface water. researchgate.net
The development of an HPLC-MS/MS method involves several key steps. First is the optimization of the chromatographic separation, where parameters like the choice of column (e.g., C18), mobile phase composition (often a mixture of water, acetonitrile (B52724), or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate), and gradient elution are fine-tuned to achieve good peak shape and separation from other matrix components. nih.gov
Following separation, the mass spectrometer provides highly selective detection. The process typically operates in electrospray ionization (ESI) positive mode. For quantification, the instrument is set to Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the target analyte) is selected and fragmented, and one or more specific product ions are monitored. This two-stage filtering process significantly reduces background noise and enhances sensitivity and specificity, allowing for reliable quantification even in complex matrices. nih.govoup.com
Research has led to the development of methods capable of simultaneously analyzing a wide range of benzothiazoles and other related emerging contaminants. epa.govnih.gov For instance, a method was developed for the simultaneous determination of six benzothiazoles and four benzotriazoles in aqueous samples, achieving limits of quantification (LOQs) in the low ng/mL range. epa.govnih.gov
Table 2: Example Parameters for HPLC-MS/MS Analysis of Benzothiazole Derivatives
| Parameter | Typical Condition | Purpose |
| Chromatography System | UHPLC or HPLC | Provides separation of analytes from the sample matrix. nih.gov |
| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water/acetonitrile or methanol with formic acid/ammonium acetate (B1210297) | Elutes compounds from the column with optimal resolution. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged ions of the target analytes for MS detection. |
| Mass Spectrometry | Triple Quadrupole (QqQ) | Allows for highly selective and sensitive detection. |
| Detection Mode | Selected Reaction Monitoring (SRM) | Provides quantification by monitoring specific precursor-to-product ion transitions, minimizing interferences. nih.gov |
Optimization of Extraction Methodologies (e.g., SPE, LLE) from Complex Matrices
Before instrumental analysis, target analytes like this compound must be extracted from the sample matrix (e.g., water, soil, sludge) and concentrated. This sample preparation step is critical for removing interfering substances and achieving the low detection limits required for environmental monitoring. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). psu.eduresearchgate.net
Solid-Phase Extraction (SPE) is a widely used and efficient technique for extracting polar organic compounds from aqueous samples. epa.govnih.gov The process involves passing the water sample through a cartridge packed with a solid sorbent. The choice of sorbent is crucial for effective extraction. For benzothiazoles, mixed-mode cartridges, which combine reversed-phase and ion-exchange interactions, have proven to be highly effective. epa.govnih.gov For example, a MAX (Mixed-Mode Anion Exchange) cartridge, which has a divinylbenzene-based polymer backbone with quaternary amine groups, can retain benzothiazoles through hydrophobic interactions while also capturing other compounds through anion exchange. epa.govnih.gov Optimization of SPE involves selecting the appropriate sorbent, adjusting the sample pH, choosing the right elution solvent (e.g., methanol-acetone mixtures), and controlling the flow rate to ensure high recovery rates (often between 80-100%). epa.govscispace.com
Liquid-Liquid Extraction (LLE) is a more traditional method that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. chromatographyonline.comelementlabsolutions.comphenomenex.com The efficiency of LLE depends on the partitioning coefficient of the analyte between the two phases. Optimization involves selecting a suitable organic solvent, adjusting the pH of the aqueous sample to ensure the analyte is in its neutral, more organosoluble form, and optimizing the solvent-to-sample ratio and extraction time. chromatographyonline.comelementlabsolutions.com While effective, LLE can be time-consuming and requires large volumes of organic solvents. psu.eduresearchgate.net Modern microextraction techniques have been developed to reduce solvent consumption. researchgate.net
The choice between SPE and LLE depends on the specific analytes, the complexity of the matrix, and the desired analytical throughput. SPE is often preferred for its higher selectivity, lower solvent consumption, and ease of automation. nih.gov
Application in Environmental Monitoring and Analysis of Emerging Pollutants
Benzothiazole and its derivatives, including this compound, are classified as emerging contaminants. acs.orgresearchgate.net These compounds are used in a variety of industrial and consumer products, such as vulcanization accelerators in rubber production, corrosion inhibitors, and biocides. acs.org Their widespread use leads to their release into the environment, primarily through wastewater treatment plant (WWTP) effluents, industrial discharges, and urban runoff. nih.gov
Due to their persistence and potential toxicity to aquatic organisms, monitoring their presence in various environmental compartments is of significant concern. nih.govresearcher.life Analytical methods developed using SPE and HPLC-MS/MS are routinely applied to monitor these compounds in surface water, wastewater, and even in remote ecosystems like the Arctic. epa.govnih.govresearcher.life
Monitoring studies have frequently detected benzothiazoles in municipal wastewater at concentrations ranging from the low nanograms to several micrograms per liter. nih.gov Research has shown that conventional wastewater treatment processes are often ineffective at completely removing these compounds, leading to their discharge into receiving water bodies. researchgate.netnih.gov For example, one study found that the total concentration of six benzothiazoles in WWTP effluents ranged from 1.9 to 6.7 µg/L, with removal rates as low as 5-28%. nih.gov The presence of these compounds in the environment highlights the need for ongoing monitoring and the development of more advanced treatment technologies.
Intermediates and Building Blocks in Complex Organic Synthesis (beyond the compound itself)
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules with a wide range of applications. ekb.egnih.govadelphi.edu While this compound itself has specific applications, its core structure is representative of a class of intermediates used in advanced organic synthesis.
Benzothiazole derivatives are key intermediates in the creation of pharmaceuticals, agrochemicals, and functional dyes. nih.govresearchgate.net The 2-amino group, in particular, is a common starting point for further functionalization. It can be readily transformed into various other groups or used in cyclization reactions to build larger, more complex heterocyclic systems. nih.govnih.gov
For example, 2-aminobenzothiazoles can be used to synthesize:
Schiff bases: By reacting the amino group with aldehydes, forming compounds that are then used to create more complex heterocyclic structures like β-lactams. mdpi.com
Amide and sulfonamide derivatives: Through acylation or sulfonylation reactions, leading to compounds with potential biological activities.
Fused heterocyclic systems: 2-aminobenzothiazoles can undergo cyclocondensation reactions with various reagents to form polycyclic molecules, such as triazepine derivatives. mdpi.com
The synthesis of substituted benzothiazoles, such as those with hydroxyl or carboxyl groups, provides building blocks that can be further modified at multiple positions on the bicyclic ring. acs.org This allows for the systematic exploration of the chemical space around the benzothiazole core to develop new drugs or materials with tailored properties. acs.org The ability to functionalize the benzothiazole ring at different positions makes it an invaluable intermediate for constructing diverse molecular libraries for drug discovery and other applications. lookchem.comnih.gov
Future Research Directions and Unexplored Avenues for 4 Ethoxy 2 Methylbenzothiazole
Development of More Efficient and Atom-Economical Synthetic Protocols
While traditional methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives, are well-established, there is a continuous drive towards greener and more efficient protocols. nih.govnih.gov Future research should focus on developing synthetic strategies for 4-Ethoxy-2-methylbenzothiazole that maximize atom economy, minimize waste, and utilize environmentally benign reagents and conditions. semanticscholar.org
| Synthetic Approach | Key Advantages | Future Research Focus |
| One-Pot/Multicomponent Reactions | High atom economy, simplified procedures, increased yields. semanticscholar.org | Design of novel reaction sequences, catalyst compatibility. |
| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, sustainability. researchgate.net | Development of iron or copper-based catalysts. |
| Catalyst- and Additive-Free Synthesis | Environmentally friendly, reduced waste, cost-effective. acs.org | Exploration of novel cascade reactions. |
Deeper Exploration of Reactivity under Novel Conditions (e.g., photocatalysis, electrochemistry)
The application of novel energy sources like light and electricity can unlock new reaction pathways for benzothiazole synthesis and functionalization. organic-chemistry.org Visible-light photoredox catalysis, for instance, offers a mild and efficient method for constructing the benzothiazole ring from precursors like 2-aminothiophenol (B119425) and aldehydes, sometimes using in-situ generated photosensitizers. elsevierpure.comacs.org
Electrochemistry provides another powerful tool, enabling catalyst-free and electrolyte-free synthesis of benzothiazoles with high efficiency. nih.gov The combination of photocatalysis and electrochemistry, known as electro-photocatalysis, is an emerging field that could enable challenging transformations, such as the functionalization of strong C-H bonds, under mild conditions and with high atom economy. uni-regensburg.de Investigating the behavior of this compound under these conditions could lead to the discovery of novel derivatives and reaction mechanisms.
Application of Machine Learning and AI in Predicting Properties and Guiding Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the design and synthesis of new molecules. nih.govresearchgate.net For this compound, ML models can be trained on existing data to predict a wide range of properties for its derivatives, from physicochemical characteristics to biological activity. nih.govbiointerfaceresearch.com This predictive power can help researchers prioritize which new compounds to synthesize, saving time and resources. researchgate.net
| AI/ML Application | Potential Impact | Research Goal |
| Property Prediction | Rapidly screen virtual libraries for desired characteristics (e.g., ADME properties). nih.govbiointerfaceresearch.com | Develop accurate predictive models for novel this compound derivatives. |
| Retrosynthesis Planning | Identify novel, efficient, and high-yielding synthetic pathways. acs.org | Integrate AI-based tools to guide the synthesis of complex target molecules. |
| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for higher yields. | Automate and refine the synthesis process using ML algorithms. |
Design and Synthesis of Advanced Functional Materials Incorporating the this compound Scaffold
The benzothiazole core is a well-known component in materials science, particularly for applications in organic electronics. researchgate.net The specific electronic properties imparted by the 4-ethoxy and 2-methyl substituents make this particular scaffold an attractive building block for new advanced functional materials. wiley-vch.dewiley.com
Future work could focus on incorporating the this compound unit into conjugated polymers or small molecules designed for organic light-emitting diodes (OLEDs). researchgate.netrsc.org The benzothiazole moiety often acts as an excellent electron acceptor, and by pairing it with suitable donor groups, materials with tailored HOMO-LUMO gaps and charge transport properties can be created. researchgate.netnih.gov Research into pyrene-benzimidazole and other derivatives has shown promise for creating efficient blue emitters for OLEDs, an area where this compound could also contribute. mdpi.comnih.gov
Integration of Multi-Disciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound requires a collaborative, multi-disciplinary approach. Combining the expertise of synthetic chemists, computational chemists, materials scientists, and biologists is crucial for unlocking its full potential.
Computational methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, conformational properties, and reactivity, complementing experimental findings. nih.govmdpi.com Such studies can help rationalize observed properties and guide the design of new derivatives with enhanced functionalities. nih.gov By integrating experimental synthesis and characterization with theoretical modeling and biological evaluation, a comprehensive picture of the structure-property relationships governing this versatile scaffold can be achieved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
